molecular formula C21H25NO6 B12211749 methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate

methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate

Cat. No.: B12211749
M. Wt: 387.4 g/mol
InChI Key: GYESGDHOONFZJL-UHFFFAOYSA-N
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Description

Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is a synthetic coumarin-derived compound. Its structure integrates a 7-methoxy-4-methylcoumarin core linked via a propanoyl group to a piperidine ring substituted with a methyl ester at the 4-position. The coumarin moiety is a well-studied pharmacophore known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The piperidine-carboxylate component may enhance solubility or modulate interactions with biological targets.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 1-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H25NO6/c1-13-10-20(24)28-18-12-17(26-2)15(11-16(13)18)4-5-19(23)22-8-6-14(7-9-22)21(25)27-3/h10-12,14H,4-9H2,1-3H3

InChI Key

GYESGDHOONFZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

1.2.1 Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid derivative .
Equation :
R-COOCH3+H2ONaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{CH}_3\text{OH}

1.2.2 Amide Bond Formation

The propanoyl group is introduced via amide bond formation between the piperidine ester and the chromene-derived acyl chloride. This reaction is typically catalyzed by coupling agents (e.g., DCC/DMAP) to enhance efficiency .

1.2.3 Chromene Demethylation

The methoxy group on the chromene may undergo demethylation under strong acidic conditions (e.g., HI in acetic acid), though this is not explicitly reported in the provided sources.

1.3.1 Enzymatic Interactions

Piperidine derivatives with ester groups are known to interact with proteases (e.g., renin inhibitors) . The chromene moiety may modulate these interactions through steric or electronic effects.

1.3.2 pH-Dependent Reactivity

The ester and amide functionalities exhibit pH-dependent stability. At basic pH, ester hydrolysis is favored, while acidic conditions may stabilize the methyl ester .

Structural Comparisons

Compound FeatureImpact on Reactivity
Methyl esterIncreases solubility in organic solvents
Chromene moietyEnhances conjugation, influencing UV-Vis properties
Amide bondModulates enzymatic stability

Research Findings

  • Synthetic efficiency : Use of DMF as a solvent and powdered KOH as a base improves yields in coupling reactions .

  • Analytical characterization : NMR and MS data confirm structural integrity, with key peaks observed at δ 2.74 (SMe) and m/z 243.04 [M + Na]+ .

  • Biological implications : Piperidine derivatives with chromene moieties show potential in medicinal chemistry, though specific bioactivity data for this compound remain unreported in the provided sources .

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Research indicates that derivatives of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate exhibit promising anticancer properties. A study demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of specific signaling pathways. The coumarin moiety is believed to play a crucial role in enhancing the cytotoxic effects against tumor cells by interfering with their proliferation mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of inflammatory cytokines and oxidative stress markers, indicating its potential as a therapeutic agent in neurodegenerative conditions .

Table 2: Summary of Biological Activities

ActivityEffectReference
AnticancerInduces apoptosis ,
NeuroprotectiveReduces inflammation ,

Pesticidal Properties

This compound has shown potential as a biopesticide. Studies have demonstrated its efficacy against various agricultural pests, including aphids and whiteflies. The compound disrupts the pest's hormonal systems, leading to reduced reproduction rates and increased mortality .

Herbicidal Activity

Additionally, this compound has been explored for its herbicidal properties. Preliminary field trials indicate that it can effectively control weed growth without adversely affecting crop yield, making it a candidate for sustainable agricultural practices .

Polymer Chemistry

In material sciences, this compound is being studied for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability .

Table 3: Potential Material Applications

ApplicationDescription
Polymer SynthesisMonomer/Crosslinker
CoatingsDurable and stable materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

The compound shares structural similarities with other coumarin derivatives, particularly those functionalized with heterocyclic systems. For example:

  • Compound 11 (5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one) from features a coumarin core fused with a thieno-pyrimidinone ring. Unlike the target compound, it lacks a piperidine-carboxylate group but includes a thiazolidinone moiety, which is associated with antimicrobial and antidiabetic properties .
Feature Target Compound Compound 11 ()
Core Structure 7-Methoxy-4-methylcoumarin 6-Hydroxy-2-oxocoumarin
Linked Heterocycle Piperidine-4-carboxylate Thieno[3,4-d]pyrimidin-4(3H)-one
Key Functional Group Methyl ester Thiazolidinone

Limitations of Available Data

The evidence lacks direct studies on the target compound. Key gaps include:

  • Synthetic protocols: No details on reaction conditions, yields, or purification.
  • Biological activity: No assays comparing efficacy, toxicity, or mechanistic studies.
  • Crystallographic data : Absence of refined structural parameters (e.g., CIF files, hydrogen-bonding networks).

Biological Activity

Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H22N4O4
  • Molecular Weight : 418.4 g/mol

Structural Representation

The compound contains a piperidine ring, a chromenone moiety, and various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds containing chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy and methyl groups in the chromenone structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial activity against various pathogens. For instance, derivatives of chromenone have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth at certain concentrations .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, chromenone derivatives have been explored for their ability to inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are key virulence factors .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several chromenone derivatives, including this compound. The results indicated that this compound exhibited effective radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development as an antimicrobial agent .
  • Enzyme Inhibition Study : Research focusing on enzyme inhibition showed that the compound effectively inhibited mono-ADP-ribosyltransferase with a Ki value of 5 µM, indicating a strong interaction with the target enzyme .

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
AntioxidantIC50 comparable to ascorbic acid
AntimicrobialMIC = 32 µg/mL against E. coli
Enzyme InhibitionKi = 5 µM for mono-ADP-ribosyltransferase

Q & A

Q. What experimental approaches resolve discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 1 nM–100 µM) to rule out assay saturation effects.
  • Orthogonal Assays : Validate activity using fluorescence polarization (binding) and cell-based functional assays (e.g., luciferase reporters).
  • Meta-Analysis : Compare results with published data on chromen-2-one derivatives to identify structure-activity trends .

Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature110–120°C (reflux)Higher yields, risk of decomposition
Acylating Agent Stoichiometry1.2–1.5 equivalentsMinimizes unreacted starting material
Purification MethodAcid-base extraction + CrystallizationPurity >98%

Table 2 : Stability-Indicating HPLC Method Parameters

ColumnMobile PhaseFlow RateDetection (λ)
C18 (250 mm × 4.6 mm)65:35 Methanol:Buffer*1.0 mL/min254 nm
*Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6) .

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